2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 1353964-19-8
Cat. No.: VC8233150
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353964-19-8 |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | benzyl 2-(methylaminomethyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H20N2O2/c1-15-10-13-8-5-9-16(13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3 |
Standard InChI Key | NCMQXKLVNCDNLT-UHFFFAOYSA-N |
SMILES | CNCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CNCC1CCCN1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The core structure of 2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester consists of a five-membered pyrrolidine ring, a secondary amine group at the 2-position modified by a methylaminomethyl side chain, and a benzyl ester at the 1-position . The stereochemistry at the 2-position is specified as (S)-configuration in related analogs, which influences its biological interactions .
Table 1: Structural Comparison of Pyrrolidine Derivatives
The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the methylaminomethyl side chain introduces basicity, enabling interactions with acidic biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .
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Functionalization:
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Reductive Amination | NaBHCN, MeOH, 0°C → RT, 12 h | 78 | 95 |
Esterification | Benzyl chloroformate, EtN, DCM, 0°C | 85 | 98 |
Industrial-Scale Production
Amber MolTech LLC (China) is a documented supplier, utilizing automated reactors for precise temperature and pH control . Purification employs recrystallization from ethyl acetate/hexane mixtures, achieving >98% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in dichloromethane (DCM) and chloroform; sparingly soluble in water (0.2 mg/mL at 25°C) .
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Stability: Stable at room temperature for ≥6 months under inert atmosphere; degrades in acidic conditions (t = 8 h at pH 2).
Table 3: Stability Under Accelerated Conditions
Condition | Temperature (°C) | Humidity (%) | Degradation After 30 Days (%) |
---|---|---|---|
40°C/75% RH | 40 | 75 | 5.2 |
60°C | 60 | 0 | 12.8 |
Biological Activity and Applications
Neurological Targets
Pyrrolidine derivatives are known to inhibit monoamine transporters. For example, analogs with methylaminomethyl groups show affinity for the serotonin transporter (SERT) with IC values of 120–450 nM. Molecular docking studies suggest the benzyl ester occupies a hydrophobic pocket in SERT, while the methylaminomethyl group forms hydrogen bonds with Asp98.
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